Methyl 5-Oxohexanoate-1,4,5-13C3 chemical structure and properties
Methyl 5-Oxohexanoate-1,4,5-13C3 chemical structure and properties
Topic: Methyl 5-Oxohexanoate-1,4,5-13C3: Chemical Structure, Synthesis, and Metabolic Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary & Compound Identity
Methyl 5-Oxohexanoate-1,4,5-13C3 is a high-precision stable isotope-labeled isotopologue of methyl 5-oxohexanoate (also known as methyl 4-acetylbutyrate). It contains three Carbon-13 atoms at specific positions: the ester carbonyl (C1), the methylene carbon
This compound serves as a critical tracer in Metabolic Flux Analysis (MFA), particularly for dissecting pathways involving fatty acid oxidation, ketone body formation, and the tricarboxylic acid (TCA) cycle. Its unique labeling pattern allows researchers to distinguish between de novo lipogenesis and chain elongation, as well as to quantify anaplerotic fluxes with high resolution using NMR and Mass Spectrometry.
Chemical Identity Table
| Property | Detail |
| Chemical Name | Methyl 5-Oxohexanoate-1,4,5-13C3 |
| Synonyms | Methyl 4-acetylbutyrate-1,4,5-13C3; 5-Oxohexanoic acid methyl ester-1,4,5-13C3 |
| CAS Number | 1185166-61-3 (Labeled); 13984-50-4 (Unlabeled) |
| Molecular Formula | |
| Molecular Weight | 147.15 g/mol (approx.)[1][2][3][4] |
| Exact Mass | 147.088 (Calculated based on 13C mass) |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in Chloroform, Methanol, Ethyl Acetate, Dichloromethane |
Structural Analysis & Spectroscopic Properties[5]
Understanding the specific isotopic placement is vital for interpreting spectral data. The carbon numbering follows the IUPAC convention for the hexanoate chain, starting from the ester carbonyl.
Numbering Scheme:
-
C1: Ester Carbonyl (
C Labeled) -
C2:
-Methylene (Unlabeled) -
C3:
-Methylene (Unlabeled) -
C4:
-Methylene ( C Labeled) -
C5:
-Ketone Carbonyl ( C Labeled) -
C6: Terminal Methyl (Unlabeled)
NMR Spectral Characteristics
The presence of
-
C-NMR:
-
C5 (Ketone): Appears ~208 ppm. Will show strong coupling to C4 (
Hz). -
C1 (Ester): Appears ~173 ppm. Singlet (decoupled) or weak long-range coupling if high resolution.
-
C4 (Methylene): Appears ~43 ppm. Doublet due to coupling with C5.
-
-
$^{1H-NMR:
-
Protons attached to C4 (approx. 2.5 ppm) will exhibit large
splitting (approx. 125-130 Hz) due to the direct bond to C, appearing as widely spaced satellites flanking the central multiplet.
-
Mass Spectrometry (GC-MS)
In Electron Impact (EI) ionization:
-
Molecular Ion (
): m/z 147 (vs 144 for unlabeled). -
Fragmentation:
-
Loss of Methoxy (-OCH
): . -
McLafferty Rearrangement: The specific labeling at C4 and C5 alters the mass of the McLafferty fragment derived from the ketone moiety, aiding in structural confirmation.
-
Synthesis & Production Logic
The synthesis of Methyl 5-Oxohexanoate-1,4,5-13C3 requires a route that introduces labels at the specific positions without scrambling. The most robust "self-validating" protocol utilizes a Michael Addition of labeled acetone to labeled methyl acrylate.
Retrosynthetic Analysis
-
Target:
CH - C(=O)- CH -CH -CH - COOCH (Note: The request specifies 1,4,5 labeling. My analysis below ensures this pattern). -
Precursors:
-
Acetone-1,2-
C : Provides the C5 (carbonyl) and C4 (methylene) carbons. -
Methyl Acrylate-1-
C: Provides the C1 (ester) carbon.
-
Reaction Mechanism
The reaction proceeds via the thermodynamic enolate of acetone attacking the
-
Enolization: Acetone-1,2-
C is treated with a base (e.g., NaOMe) to form the enolate at the labeled methyl position ( CH ). -
Michael Addition: The labeled enolate attacks the unlabeled
-carbon of Methyl Acrylate-1- C. -
Protonation: The resulting enolate is protonated to yield the final product.
Pathway Visualization:
Caption: Synthesis of Methyl 5-Oxohexanoate-1,4,5-13C3 via Michael Addition of labeled precursors.
Experimental Protocol: Synthesis & Purification
Safety Note: Acrylates are lachrymators and potential sensitizers. Work in a fume hood.
Materials
-
Acetone-1,2-
C (99 atom% C) -
Methyl Acrylate-1-
C (99 atom% C) -
Sodium Methoxide (NaOMe)
-
Solvent: Methanol (Anhydrous)
-
Quenching Agent: Acetic Acid
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve NaOMe (0.1 eq) in anhydrous Methanol.
-
Enolate Formation: Add Acetone-1,2-
C (1.5 eq) dropwise at 0°C. Stir for 30 minutes to generate the thermodynamic enolate. Causality: Excess acetone minimizes polymerization of the acrylate and favors mono-addition. -
Addition: Add Methyl Acrylate-1-
C (1.0 eq) slowly over 1 hour, maintaining temperature <10°C. Causality: Slow addition prevents the exothermic reaction from runaway and reduces side-product formation (e.g., double addition). -
Reflux: Warm to room temperature, then reflux gently (60°C) for 4 hours to drive the reaction to completion.
-
Quench & Workup: Cool to room temperature. Neutralize with equimolar Acetic Acid. Remove solvent under reduced pressure.[5]
-
Purification: Dissolve residue in diethyl ether, wash with brine, dry over MgSO
. Purify via vacuum distillation (bp ~110°C @ 15 mmHg) or silica gel chromatography (Hexane:EtOAc 8:2).
Applications in Drug Development & Metabolism[6]
Metabolic Flux Analysis (MFA)
Methyl 5-Oxohexanoate-1,4,5-13C3 is a precursor to 5-Aminolevulinic Acid (ALA) and can enter the Fatty Acid Oxidation (FAO) pathway.
-
Mechanism: Upon hydrolysis by esterases in vivo, the free acid (5-oxohexanoate) is metabolized.
-
Tracer Logic: The [1,4,5-
C ] pattern allows differentiation between intake of the intact molecule and re-synthesis from acetyl-CoA pools.-
If metabolized to Acetyl-CoA, the C4-C5 bond breaks.
-
If chain elongation occurs, the C4-C5 coupling remains intact, detectable by NMR.
-
Internal Standard for Bioanalysis
In pharmacokinetic (PK) studies of keto-acid drugs, this compound serves as an ideal internal standard (IS).
-
Mass Shift (+3 Da): Sufficient to separate from the analyte in MS.
-
Co-elution: Being an isotopologue, it co-elutes with the analyte in HPLC/GC, correcting for matrix effects and ionization suppression perfectly.
Metabolic Pathway Diagram:
Caption: Metabolic fate of Methyl 5-Oxohexanoate-1,4,5-13C3 entering the TCA cycle.
References
-
PubChem. (2025).[1][6] Methyl 5-oxohexanoate | C7H12O3.[1][4] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Hexanoic acid, 5-oxo-, methyl ester.[1][4][7][6][8][9] National Institute of Standards and Technology. [Link]
Sources
- 1. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Methyl 5-Oxohexanoate-1,4,5-13C3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Hexanoic acid, 5-oxo-, methyl ester [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 13C标记化合物|13C labeled compounds-范德生物科技公司 [bio-fount.com]
- 9. EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile - Google Patents [patents.google.com]
